3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one is a chemical compound that belongs to the class of benzodiazepine receptor agonists. It has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Process Development and Scale-Up
The benzoxazepine core, closely related to the compound , is pivotal in the development of kinase inhibitors, including mTOR inhibitors. Naganathan et al. (2015) report on the scalable synthesis of a benzoxazepine-containing kinase inhibitor, showcasing the importance of this scaffold in medicinal chemistry and pharmaceutical synthesis. The study highlights process development for scalable synthesis and the chemical richness of the benzoxazepine core (Naganathan et al., 2015).
Enantioselective Synthesis
The dibenzo[b,f][1,4]oxazepine scaffold is a privileged structure in medicinal chemistry, attributed to its wide range of biological and pharmacological activities. Munck et al. (2018) provide an overview of enantioselective reactions involving these cyclic seven-membered imines, emphasizing their significance in the synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives. This highlights the scaffold's versatility and application in developing enantiomerically pure compounds (Munck et al., 2018).
Antitumor and Antimicrobial Applications
Several studies have explored the antitumor and antimicrobial properties of compounds containing the benzoxazepine core. For instance, Wu et al. (2006) identified new dihydrodibenzoxepins with anti-tumor activities against human tumor cell lines, indicating the therapeutic potential of such compounds in oncology (Wu et al., 2006). Additionally, Gadakh et al. (2010) synthesized fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, evaluating their antibacterial and antifungal activities, further illustrating the applicability of related compounds in addressing microbial resistance (Gadakh et al., 2010).
Neurological Applications
The synthesis and evaluation of benzoxazepin derivatives as anticonvulsant and hypnotic agents have been reported, with Deng et al. (2011) synthesizing a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones. These compounds exhibited significant anticonvulsant activities and showed potential as hypnotic agents, highlighting their relevance in developing treatments for neurological disorders (Deng et al., 2011).
Propriétés
IUPAC Name |
3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-17-5-4-16-13(14(17)19)18-6-7-20-12-3-2-11(15)8-10(12)9-18/h2-5,8H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVCBKISLTYSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.